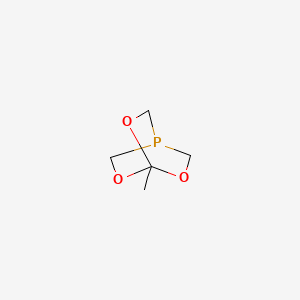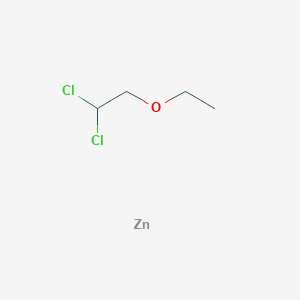
1,1-Dichloro-2-ethoxyethane;ZINC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloro-2-ethoxyethane;ZINC is a chemical compound with the molecular formula C4H8Cl2OZn. It is known for its role as a reagent in various organic synthesis reactions. This compound is a complex of zinc chloride and diethyl ether, which enhances its reactivity compared to zinc chloride alone .
Preparation Methods
1,1-Dichloro-2-ethoxyethane;ZINC is typically prepared by reacting zinc chloride with diethyl ether. The reaction is carried out in a solvent such as dichloromethane, which helps to stabilize the complex. The resulting product is a solution of the zinc chloride-diethyl ether complex in dichloromethane .
Chemical Reactions Analysis
1,1-Dichloro-2-ethoxyethane;ZINC undergoes various types of chemical reactions, including:
Addition Reactions: It can catalyze the addition of alkyl, benzyl, allyl, and propargyl chlorides to alkenes and dienes.
Cycloaddition Reactions: It induces cycloaddition reactions of allyl or propargyl cations with alkenes or dienes, forming cyclopentadiene derivatives.
O-Glycosylation Reactions: It can catalyze the O-glycosylation of benzoate esters with enynol, resulting in higher yields and more complete reactions compared to zinc chloride alone.
Diels-Alder Reactions: It acts as a Lewis acid catalyst in Diels-Alder reactions, facilitating the formation of cyclohexene derivatives.
Scientific Research Applications
1,1-Dichloro-2-ethoxyethane;ZINC is used in various scientific research applications, including:
Organic Synthesis: It is employed as a catalyst in organic synthesis reactions, particularly those involving the formation of carbon-carbon bonds.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is utilized in the preparation of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,1-Dichloro-2-ethoxyethane;ZINC involves its role as a Lewis acid. The zinc center coordinates with electron-rich species, facilitating various chemical transformations. This coordination enhances the reactivity of the substrates, leading to more efficient and selective reactions .
Comparison with Similar Compounds
1,1-Dichloro-2-ethoxyethane;ZINC is unique compared to other zinc chloride complexes due to its enhanced solubility and reactivity in organic solvents. Similar compounds include:
Zinc chloride: Less soluble and less reactive in organic solvents compared to the zinc chloride-diethyl ether complex.
Dichlorozinc/diethyl ether complex: Another name for this compound, highlighting its composition.
Properties
CAS No. |
21512-92-5 |
|---|---|
Molecular Formula |
C4H8Cl2OZn |
Molecular Weight |
208.4 g/mol |
IUPAC Name |
1,1-dichloro-2-ethoxyethane;zinc |
InChI |
InChI=1S/C4H8Cl2O.Zn/c1-2-7-3-4(5)6;/h4H,2-3H2,1H3; |
InChI Key |
OMTBGILHHJBMJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(Cl)Cl.[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


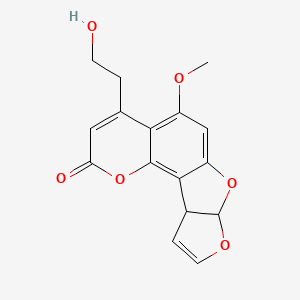

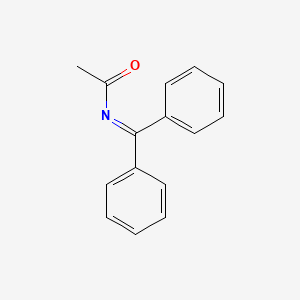
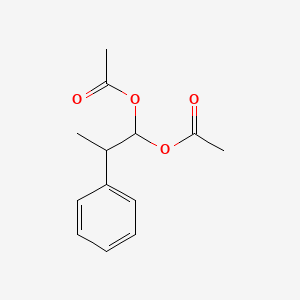
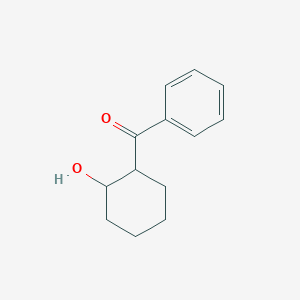
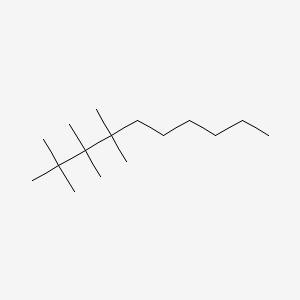

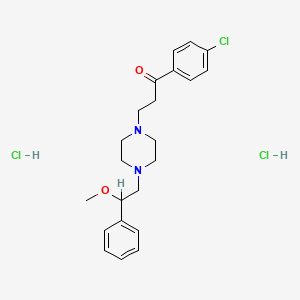
![14-oxa-10-azatetracyclo[8.6.0.02,7.012,16]hexadeca-1(16),2,4,6,8,11-hexaene-13,15-dione](/img/structure/B14700274.png)
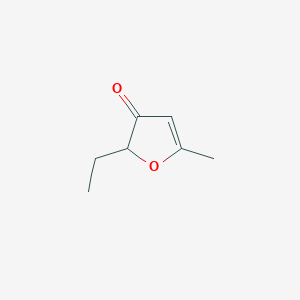

![Heptadecyl 3-[bis(2-chloroethyl)amino]-4-methylbenzoate](/img/structure/B14700297.png)
![2,3-Bis(4-methoxyphenyl)-1H-pyrrolo[2,3-B]pyridin-6-amine](/img/structure/B14700299.png)
